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Compound of Interest

Compound Name: PI3K/mTOR Inhibitor-2
CAS No.: 1848242-58-9
Cat. No.: B608691
Get Quote
. J

Executive Summary

This guide provides a technical comparison between PIBK/ImTOR Inhibitor-2 (a potent,
synthetic dual inhibitor) and Wortmannin (a classic, fungal-derived covalent PI3K inhibitor).
While Wortmannin served as the foundational tool for elucidating phosphoinositide 3-kinase
(PI3K) signaling, its chemical instability and lack of potency against mTOR limit its utility in
modern dual-target studies. In contrast, PI3KImTOR Inhibitor-2 offers nanomolar potency
against both kinase families with superior chemical stability, making it the preferred reagent for
investigating the PI3SK/Akt/mTOR axis without the confounding variables of rapid degradation.

Chemical & Mechanistic Profile
Compound Identity
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Feature PIBK/mTOR Inhibitor-2 Wortmannin
CAS Number 1848242-58-9 19545-26-7
] Fungal Metabolite
Class Synthetic Small Molecule )
(Furanosteroid)
Molecular Weight 478.86 g/mol 428.43 g/mol
N DMSO, Ethanol (Unstable in
Solubility DMSO (= 96 mg/mL)

agqueous media)

Mechanism of Action[2]

e Wortmannin (Irreversible): Acts as a covalent inhibitor.[1][2][3] It attacks the conserved lysine
residue (Lys802 in PISK

) in the ATP-binding pocket of the PI3K catalytic subunit. This irreversible binding leads to
permanent inactivation of the enzyme. However, its furan ring is highly susceptible to
nucleophilic attack, causing rapid degradation in cell culture media (half-life

10 minutes).

» PIBKImTOR Inhibitor-2 (Reversible/ATP-Competitive): Functions as a potent, reversible
ATP-competitive inhibitor. It occupies the ATP-binding cleft of both PI3K isoforms and the
MTOR kinase domain (ImMTORC1 and mTORC?2), preventing phosphorylation of downstream
effectors like Akt and S6K.

Comparative IC50 Data Analysis

The following data highlights the "Dual Inhibition" advantage of Inhibitor-2. While Wortmannin is
equipotent against PI3K isoforms, it fails to inhibit mTOR at physiologically relevant
concentrations, requiring toxic micromolar levels to achieve what Inhibitor-2 achieves at single-
digit nanomolar levels.

Table 1: Kinase Selectivity Profile (IC50)
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. PIBKImMTOR . Fold Difference
Target Kinase . Wortmannin [3, 4]
Inhibitor-2 [1, 2] (Potency)
PlSK 3.4nM ~3-5nM Comparable
Wortmannin is ~7x
PI3K 34 nM ~4-5nM
more potent
Inhibitor-2 is ~5x more
PI3K 1nM ~5 nM
potent
Wortmannin is ~3x
PI3K 16 nM ~4-5nM
more potent
Inhibitor-2 is >40x
mTOR 4.7 nM > 200 nM*

more potent

*Note: Wortmannin is generally considered a poor mTOR inhibitor. High concentrations (

M range) are often required to observe non-specific mTOR inhibition, which introduces off-
target toxicity.

Key Takeaway

PIBKI/ImMTOR Inhibitor-2 is the superior choice for studies requiring simultaneous blockade of
the entire signaling axis. Using Wortmannin to inhibit mTOR is experimentally unsound due to
the high concentrations required, which likely inhibit other kinases (e.g., DNA-PK, MLCK,
MAPK).

Signaling Pathway Visualization

The following diagram illustrates the PI3K/Akt/mTOR cascade and the distinct intervention
points of both inhibitors.[4]
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Caption: Schematic of the PI3BK/Akt/mTOR pathway showing the dual-node blockade by
Inhibitor-2 versus the single-node, covalent blockade by Wortmannin.

Experimental Protocols
Handling & Stability (Critical)

e Wortmannin: Must be stored at -20°C in DMSO. CRITICAL: Do not store diluted working
solutions. In aqueous tissue culture media (pH 7.4), Wortmannin degrades with a half-life of

10 minutes.[2] For long-term inhibition (e.g., 24h), the media must be replenished with fresh
inhibitor every 2-4 hours.

e PIBK/IMTOR Inhibitor-2: Stable in DMSO.[5] Working solutions in media are stable for
standard incubation periods (24-72h).

In Vitro Kinase Assay (IC50 Determination)

This protocol describes a radiometric or fluorescence-based assay (e.g., ADP-GIlo) to validate
the IC50 values cited above.

Reagents:

Recombinant PI3K

or mTOR enzyme.

e Substrate: PIP2:PS lipid vesicles (for PI3K) or purified S6K substrate (for mTOR).
o ATP (at

concentration for the specific kinase).

o Assay Buffer: 50 mM HEPES (pH 7.5), 3 mM MgClI
, 1 mM EGTA, 100 mM NacCl, 0.03% CHAPS.

Workflow Visualization:
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Caption: Step-by-step workflow for determining kinase inhibitory potency (IC50).

Step-by-Step Procedure:

Preparation: Prepare 3-fold serial dilutions of Inhibitor-2 and Wortmannin in 100% DMSO
(start at 10

M down to 0.1 nM).
Enzyme Loading: Add 4
L of kinase (PI3K or mTOR) in Assay Buffer to a 384-well white plate.

Inhibitor Addition: Transfer 1

L of diluted inhibitor to the wells. Incubate for 15 minutes at Room Temperature (RT). Note:
For Wortmannin, ensure immediate use after dilution.

Reaction Initiation: Add 5
L of ATP/Substrate mix.

Incubation: Shake plate for 1 minute, then incubate for 60 minutes at RT.

Detection: Add detection reagent (e.g., ADP-Glo reagent) to stop the reaction and deplete
remaining ATP. Incubate 40 mins. Add Kinase Detection Reagent to convert ADP to
Luciferase signal.

Analysis: Measure luminescence. Plot Relative Light Units (RLU) vs. Log[Inhibitor]. Fit using
a 4-parameter logistic equation to derive IC50.

Conclusion & Recommendations

Use PIBK/IMTOR Inhibitor-2 when:
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o You require sustained inhibition over long time courses (e.g., cell proliferation assays
>24h).

o You need to block the entire pathway (PI3K and mTORC1/2) to prevent feedback loop
activation (e.g., S6K

IRS1 feedback).
o You require a clean, specific tool with validated nanomolar potency against mTOR.

e Use Wortmannin when:
o You are replicating historical data.
o You specifically require irreversible covalent modification of the PI3K active site.
o Short-term inhibition (<1 hour) is sufficient, and cost is a primary constraint.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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